5-Hydroxypyrimidine-2-carbonitrile
Overview
Description
5-Hydroxypyrimidine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C5H3N3O It features a pyrimidine ring substituted with a hydroxyl group at the 5-position and a cyano group at the 2-position
Mechanism of Action
Target of Action
The primary target of 5-Hydroxypyrimidine-2-carbonitrile is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation .
Mode of Action
This compound acts as an ATP-mimicking tyrosine kinase inhibitor . It competes with ATP for binding to the tyrosine kinase domain of EGFR, thereby inhibiting the receptor’s autophosphorylation and downstream signaling .
Biochemical Pathways
The inhibition of EGFR by this compound affects several biochemical pathways. The most significant is the RAS/RAF/MEK/ERK pathway , which is involved in cell proliferation and survival . By inhibiting EGFR, the compound disrupts this pathway, leading to reduced cell proliferation and increased apoptosis .
Result of Action
The inhibition of EGFR by this compound leads to cell cycle arrest at the G2/M phase and induces significant apoptotic effects in various cancer cell lines . It also upregulates the level of caspase-3, a key executor of apoptosis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its absorption and distribution . Additionally, the presence of other substances, such as ATP or other tyrosine kinase inhibitors, can affect the compound’s efficacy by competing for the same binding site .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine derivatives can interact with various enzymes and proteins
Cellular Effects
5-Hydroxypyrimidine-2-carbonitrile has been found to have significant effects on various types of cells. For instance, certain pyrimidine-5-carbonitrile derivatives have been found to exhibit anticancer activity against a panel of human tumor cell lines
Molecular Mechanism
Some pyrimidine-5-carbonitrile derivatives have been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR)
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, one study found that a derivative of this compound significantly inhibited tumor growth in mice at a dose of 10 mg/kg . The effects of different dosages of this compound itself on animal models have not been extensively studied.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxypyrimidine-2-carbonitrile typically involves cyclization reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, a precursor containing a nitrile group and a hydroxyl group can undergo cyclization in the presence of a base to form the desired pyrimidine ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization. The reaction conditions often require precise control of temperature, pH, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxypyrimidine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of 5-oxo-pyrimidine-2-carbonitrile.
Reduction: Formation of 5-hydroxy-2-aminopyrimidine.
Substitution: Formation of 5-alkoxy or 5-acyloxy pyrimidine-2-carbonitrile
Scientific Research Applications
5-Hydroxypyrimidine-2-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and nucleic acid analogs.
Industry: Used in the production of specialty chemicals and materials with specific properties
Comparison with Similar Compounds
2-Cyano-5-hydroxypyrimidine: Similar structure but different substitution pattern.
5-Hydroxy-2-pyrimidinecarboxamide: Contains a carboxamide group instead of a nitrile group.
5-Hydroxy-2-pyrimidinecarboxylic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness: 5-Hydroxypyrimidine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-hydroxypyrimidine-2-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3O/c6-1-5-7-2-4(9)3-8-5/h2-3,9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZDLOQYHSUCOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C#N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30663884 | |
Record name | 5-Hydroxypyrimidine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30663884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
345642-86-6 | |
Record name | 5-Hydroxypyrimidine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30663884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-hydroxypyrimidine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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